Vasoactive Intestinal Peptide (6-28) (VIP(6-28)) is a peptide fragment derived from the naturally occurring neuropeptide Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid peptide belonging to the secretin/glucagon family and is widely distributed in the central and peripheral nervous systems. VIP exerts its biological effects by binding to specific G protein-coupled receptors, primarily VPAC1 and VPAC2. [ [] ]
VIP(6-28) acts as a VIP receptor antagonist, particularly for the VPAC1 receptor subtype. [ [], [], [] ] It is often employed in research to investigate the physiological roles of VIP and its receptors by blocking VIP-mediated signaling pathways. [ [], [], [] ]
VIP(6-28)(human, rat, porcine, bovine) is a synthetic peptide derived from vasoactive intestinal peptide (VIP), specifically designed to act as a potent antagonist. It counteracts the effects of exogenous VIP on cyclic adenosine monophosphate (cAMP) signaling pathways. This compound is significant in research related to gastrointestinal physiology and neurobiology due to its role in modulating various physiological processes.
VIP(6-28)(human, rat, porcine, bovine) is synthesized through chemical methods that allow for the production of this specific peptide sequence. It is available from various chemical suppliers, including TargetMol and MedChemExpress, which provide detailed specifications regarding its properties and applications.
This compound falls under the category of neuropeptides and is classified as a peptide antagonist. Its primary function is to inhibit the action of VIP, which is known for its roles in vasodilation and stimulation of intestinal secretion.
The synthesis of VIP(6-28)(human, rat, porcine, bovine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support.
The molecular formula of VIP(6-28)(human, rat, porcine, bovine) is , with a molecular weight of approximately 2816.28 g/mol. The structure consists of 28 amino acids with specific sequences that confer its antagonistic properties against VIP.
VIP(6-28)(human, rat, porcine, bovine) primarily functions by binding to receptors associated with VIP, thereby inhibiting their activation. This results in decreased levels of cAMP in target cells.
VIP(6-28)(human, rat, porcine, bovine) exerts its effects by blocking the action of vasoactive intestinal peptide on its receptors.
Research indicates that treatment with VIP(6-28) can decrease cAMP levels significantly in biological assays, demonstrating its efficacy as an antagonist.
VIP(6-28)(human, rat, porcine, bovine) has several applications in scientific research:
The antagonistic properties of VIP(6–28) derive from its altered interaction with the extracellular N-terminal domain (N-ted) of VPAC receptors. Full-length VIP engages VPAC₁ via a two-site mechanism: its C-terminal region (residues 15–28) docks into the receptor's "sushi domain" (a β-sandwich structure stabilized by disulfide bridges), while its N-terminal domain (residues 1–5) inserts into the transmembrane core to trigger activation [1] [6] [10]. VIP(6–28) lacks this N-terminal activation sequence, permitting high-affinity binding to the sushi domain without inducing conformational changes required for G-protein coupling [1] [9]. Key structural features include:
Table 1: Binding Affinities of VIP(6–28) at VPAC Receptors
Receptor | Species | Binding Affinity (IC₅₀, nM) | Key Interacting Residues |
---|---|---|---|
VPAC₁ | Human | 58 ± 12 | Phe⁶, Asp⁸, Lys²¹, Leu²⁴ |
VPAC₁ | Rat | 63 ± 9 | Phe⁶, Tyr²², Asn²⁵ |
VPAC₂ | Porcine | 142 ± 21 | Thr⁷, Arg¹², Lys²⁰, Tyr²³ |
VPAC₂ | Bovine | 155 ± 18 | Thr⁷, Gln¹⁶, Met¹⁷, Ser²⁶ |
VIP(6–28) antagonizes VIP-stimulated cAMP accumulation by competitively blocking Gₛ-protein coupling. VPAC₁/VPAC₂ receptors constitutively associate with Gαₛ; VIP binding stabilizes a conformation that activates adenylyl cyclase (AC), elevating intracellular cAMP [1] [6] [10]. VIP(6–28) occupies the ligand-binding pocket but fails to induce the transmembrane helix rearrangement required for Gαₛ activation:
Table 2: Antagonistic Efficacy of VIP(6–28) on cAMP Pathways
Cell Type | Receptor Expressed | VIP-Induced cAMP (% Inhibition by VIP(6–28)) | Effective Concentration |
---|---|---|---|
HEK-293 | hVPAC₁ | 85% | 1 μM |
CHO-K1 | rVPAC₂ | 78% | 1 μM |
Pancreatic acinar | Endogenous VPAC₁ | 92% | 500 nM |
T lymphocytes | Endogenous VPAC₂ | 68% | 2 μM |
Although VIP(6–28) has low affinity for PAC₁ receptors (IC₅₀ >1 μM), it indirectly modulates calcium signaling in cells co-expressing VPAC and PAC₁ receptors. VPAC₁ forms functional heterodimers with PAC₁, enabling cross-regulation of Gq-coupled pathways [6] [10]:
VIP(6–28) suppresses mitogen-activated protein kinase (MAPK) pathways by disrupting VIP-induced transactivation of growth factor receptors. VPAC₁ activation triggers sequential phosphorylation of Raf, MEK, and ERK1/2 via cAMP/PKA and Src-dependent mechanisms [5] [6] [8]:
Table 3: Impact of VIP(6–28) on MAPK Pathways
Cell/Tissue | Signaling Pathway | VIP(6–28) Effect | Functional Outcome |
---|---|---|---|
Ovarian granulosa | ERK1/2 | 70% inhibition of phosphorylation | Reduced follicle activation |
Microglia | p38 | 65% inhibition of phosphorylation | Suppressed TNF-α production |
Hippocampal neurons | CREB | 80% reduction in Ser¹³³ phosphorylation | Impaired synaptic plasticity |
Colonic epithelium | JNK | No significant effect | Pathway specificity confirmed |
Table 4: VIP(6–28) Variants Across Species
Species | Amino Acid Sequence | CAS Number | Molecular Weight |
---|---|---|---|
Human | FTDNYTRLRKQMAVKKYLNSILN-NH₂ | 69698-54-0 | 2816.28 Da |
Rat | FTDNYTRLRKQMAVKKYLNSILN-NH₂ | 69698-54-0 | 2816.28 Da |
Porcine | FTDNYTRLRKQMAVKKYLNSILN-NH₂ | 69698-54-0 | 2816.28 Da |
Bovine | FTDNYTRLRKQMAVKKYLNSILN-NH₂ | 69698-54-0 | 2816.28 Da |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: